molecular formula C11H12N4 B1482151 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098026-46-9

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No. B1482151
M. Wt: 200.24 g/mol
InChI Key: FYLAVHVKAAHDSB-UHFFFAOYSA-N
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Description

“6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound . It is a derivative of 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile .


Synthesis Analysis

The synthesis of imidazole-containing compounds, including derivatives like “6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile”, has been studied extensively . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis .


Molecular Structure Analysis

The molecular structure of “6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” can be represented by the Inchi Code: 1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Synthesis of Heterocyclic Compounds : The reactivity and versatility of heterocyclic compounds like pyrazoles, imidazoles, and pyridazines make them valuable scaffolds for synthesizing various bioactive molecules. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the potential of these scaffolds in generating diverse heterocyclic compounds, including pyrazolo-imidazoles, that could serve as a basis for further exploration into compounds like 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (Gomaa & Ali, 2020).

  • Anticancer and Antimicrobial Applications : Pyrazoline derivatives, which are structurally related to the queried compound, have shown a range of biological activities including anticancer and antimicrobial effects. This highlights the therapeutic potential of such compounds in treating various diseases and conditions. The synthesis strategies and biological evaluation of these derivatives are essential for developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

  • Neurodegenerative Disorders : Pyrazoline-containing compounds have been identified as potential therapeutic targets for neurodegenerative disorders, showcasing the importance of heterocyclic compounds in addressing complex diseases such as Alzheimer's and Parkinson's. The neuroprotective properties of these compounds provide a foundation for future research into related structures (Ahsan et al., 2022).

properties

IUPAC Name

6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLAVHVKAAHDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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